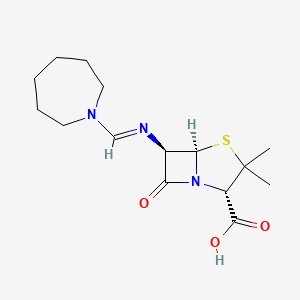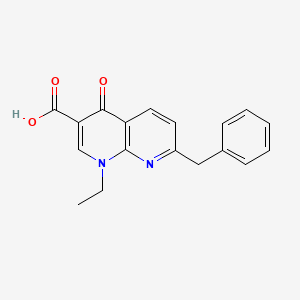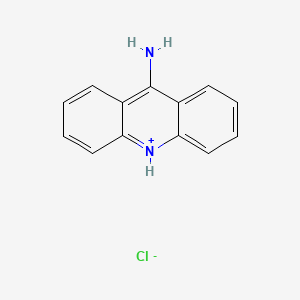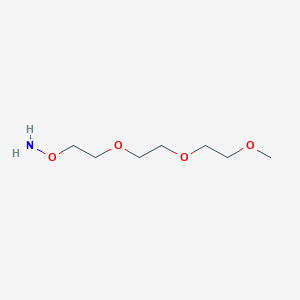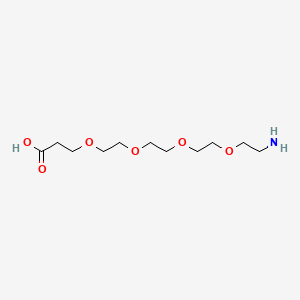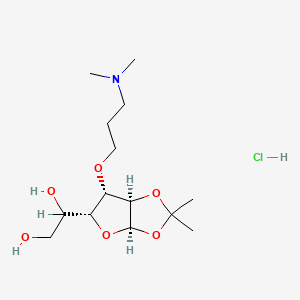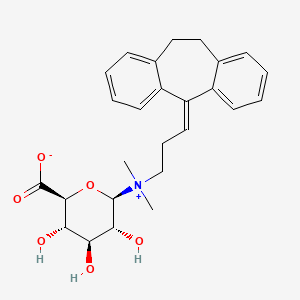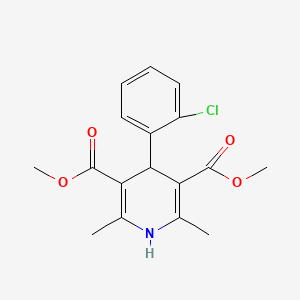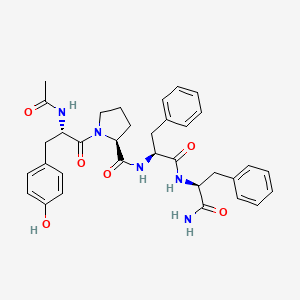
Acetyl tetrapeptide-15
Vue d'ensemble
Description
L’acétyl tétrapeptide-15 est un peptide synthétique principalement utilisé dans les cosmétiques pour les peaux sensibles. Il est dérivé de l’endomorphine-2, un agoniste du récepteur μ des opioïdes humains avec des effets antinociceptifs sélectifs. Ce composé est connu pour sa capacité à réduire l’hyperréactivité cutanée, produisant une douleur inflammatoire, chronique et neuropathique en augmentant le seuil d’excitabilité neuronale dans les récepteurs μ des opioïdes via une voie de type endorphine .
Applications De Recherche Scientifique
Acetyl tetrapeptide-15 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in modulating neuronal excitability and reducing inflammation.
Medicine: Explored for its potential in treating conditions associated with chronic pain and inflammation.
Industry: Widely used in cosmetic formulations for sensitive skin, where it acts as a soothing agent
Mécanisme D'action
L’acétyl tétrapeptide-15 exerce ses effets en se liant aux récepteurs μ des opioïdes sur les terminaisons nerveuses. Il imite l’endomorphine-2, répétant une partie de sa séquence (Tyr-Pro-Phe-Phe-NH2). Cette liaison augmente le seuil d’excitabilité neuronale, réduisant la libération de neuromédiateurs pro-inflammatoires tels que le peptide apparenté au gène de la calcitonine (CGRP). En conséquence, il diminue la réponse des nerfs sensoriels aux stimuli externes, rendant la peau moins réactive aux différentes sensations .
Composés similaires :
Acétyl tétrapeptide-9 : Stimule la synthèse du collagène de type I et de la lumicane.
Acétyl tétrapeptide-11 : Stimule la croissance des kératinocytes et la synthèse du syndecan-1.
Unicité : L’acétyl tétrapeptide-15 est unique dans sa capacité à cibler les peaux neuro-sensibles et à réduire la réponse nerveuse aux stimuli externes. Il est particulièrement efficace pour augmenter le seuil de tolérance de la peau, ce qui en fait un ingrédient précieux dans les formulations cosmétiques pour les peaux sensibles .
Analyse Biochimique
Biochemical Properties
Acetyl tetrapeptide-15 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the μ-opioid receptor on nerve endings. By mimicking endomorphin-2, this compound binds to this receptor, which leads to a reduction in the release of pro-inflammatory neuromediators such as calcitonin gene-related peptide (CGRP). This interaction helps in lowering the response of sensory nerves to external stimuli, thereby reducing sensations of pain and discomfort .
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. In skin cells, it increases the tolerance threshold, making the skin less reactive to various stimuli. This peptide limits the release of pro-inflammatory neuromediators and lowers the response of sensory nerves, which is particularly beneficial for individuals with sensitive skin. By binding to the μ-opioid receptor, this compound reduces sensations of pain and discomfort, thereby enhancing the overall comfort of the skin .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the μ-opioid receptor on nerve endings. This binding mimics the action of endomorphin-2, a natural peptide that reduces pain sensations. By repeating a part of the endomorphin-2 sequence (tyrosine-proline-phenylalanine-phenylalanine-NH2), this compound effectively limits the release of pro-inflammatory neuromediators such as CGRP. This reduction in neuromediator release leads to a decreased response of sensory nerves to external stimuli, thereby reducing pain and discomfort .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this peptide remains stable under various conditions, maintaining its efficacy in reducing nerve response and discomfort. Long-term studies have indicated that this compound continues to provide benefits without significant degradation, making it a reliable ingredient in skincare formulations for sensitive skin .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that at lower dosages, the peptide effectively reduces pain and discomfort without causing adverse effects. At higher dosages, there may be a threshold beyond which toxic or adverse effects could occur. It is essential to determine the optimal dosage to maximize the benefits while minimizing any potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. One of the key pathways includes its interaction with the μ-opioid receptor, which plays a crucial role in modulating pain and discomfort. The peptide’s ability to limit the release of pro-inflammatory neuromediators further highlights its involvement in metabolic processes that regulate sensory nerve responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to nerve endings, where it can exert its effects on the μ-opioid receptor. The peptide’s distribution within the skin ensures that it reaches the target sites effectively, providing the desired soothing and pain-relieving effects .
Subcellular Localization
This compound is primarily localized at nerve endings, where it interacts with the μ-opioid receptor. This subcellular localization is crucial for its activity, as it allows the peptide to effectively reduce the release of pro-inflammatory neuromediators and lower the response of sensory nerves to external stimuli. The targeting signals and post-translational modifications of this compound ensure its proper localization and function within the cells .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : L’acétyl tétrapeptide-15 est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. La synthèse implique l’ajout séquentiel d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :
Chargement de la résine : Le premier acide aminé est attaché à la résine.
Déprotection : Le groupe protecteur sur l’acide aminé est éliminé.
Couplage : Le prochain acide aminé est activé et couplé à la chaîne peptidique croissante.
Répétition : Les étapes 2 et 3 sont répétées jusqu’à l’obtention de la séquence peptidique souhaitée.
Clivage : Le peptide est clivé de la résine et purifié.
Méthodes de production industrielle : Dans les milieux industriels, la production d’acétyl tétrapeptide-15 suit des principes similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l’efficacité et la cohérence. Le produit final est purifié par chromatographie liquide haute performance (HPLC) et caractérisé par spectrométrie de masse et spectroscopie de résonance magnétique nucléaire (RMN) .
Analyse Des Réactions Chimiques
Types de réactions : L’acétyl tétrapeptide-15 subit principalement des réactions de formation et d’hydrolyse de liaisons peptidiques. Il est relativement stable et ne subit pas facilement l’oxydation ou la réduction dans des conditions normales.
Réactifs et conditions courants :
Formation de liaison peptidique : Des réactifs tels que la N,N’-diisopropylcarbodiimide (DIC) et l’hydroxybenzotriazole (HOBt) sont couramment utilisés.
Hydrolyse : Des conditions acides ou basiques peuvent induire l’hydrolyse des liaisons peptidiques.
Produits principaux : Les principaux produits formés à partir de ces réactions sont les acides aminés individuels ou des fragments peptidiques plus courts .
4. Applications de la recherche scientifique
L’acétyl tétrapeptide-15 a un large éventail d’applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :
Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions peptidiques.
Biologie : Enquête sur son rôle dans la modulation de l’excitabilité neuronale et la réduction de l’inflammation.
Médecine : Exploré pour son potentiel dans le traitement des affections associées à la douleur chronique et à l’inflammation.
Industrie : Largement utilisé dans les formulations cosmétiques pour les peaux sensibles, où il agit comme un agent apaisant
Comparaison Avec Des Composés Similaires
Acetyl tetrapeptide-9: Stimulates collagen Type I and lumican synthesis.
Acetyl tetrapeptide-11: Stimulates keratinocyte cell growth and syndecan-1 synthesis.
Uniqueness: Acetyl tetrapeptide-15 is unique in its ability to target neuro-sensitive skin and reduce the nerve response to external stimuli. It is particularly effective in increasing the skin’s tolerance threshold, making it a valuable ingredient in cosmetic formulations for sensitive skin .
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N5O6/c1-22(40)36-29(21-25-14-16-26(41)17-15-25)34(45)39-18-8-13-30(39)33(44)38-28(20-24-11-6-3-7-12-24)32(43)37-27(31(35)42)19-23-9-4-2-5-10-23/h2-7,9-12,14-17,27-30,41H,8,13,18-21H2,1H3,(H2,35,42)(H,36,40)(H,37,43)(H,38,44)/t27-,28-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXFOBDOGHFWOC-KRCBVYEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928007-64-1 | |
| Record name | Acetyl tetrapeptide-15 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928007641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACETYL TETRAPEPTIDE-15 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K389LE0MV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


